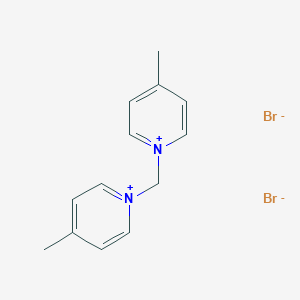
1,1'-Methylenebis(4-methylpyridin-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide: is a chemical compound with the molecular formula C13H16Br2N2 . It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide can be synthesized through a reaction between 4-methylpyridine and dibromomethane . The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
2C6H7N+CH2Br2→C13H16Br2N2
Industrial Production Methods: In an industrial setting, the synthesis of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The bromide ions in the compound can be substituted with other anions such as or using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Silver nitrate in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of or .
科学的研究の応用
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide involves its interaction with cellular membranes and proteins. The positively charged nitrogen atoms in the compound can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. Additionally, the compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity.
類似化合物との比較
- 1,1’-Methylenebis(4-pyridinium) dibromide
- 1,1’-Methylenebis(4-ethylpyridinium) dibromide
- 1,1’-Methylenebis(4-phenylpyridinium) dibromide
Comparison: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and interaction with biological systems. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
106942-50-1 |
|---|---|
分子式 |
C13H16Br2N2 |
分子量 |
360.09 g/mol |
IUPAC名 |
4-methyl-1-[(4-methylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C13H16N2.2BrH/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;;/h3-10H,11H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
YHJQEOAQVGEECJ-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
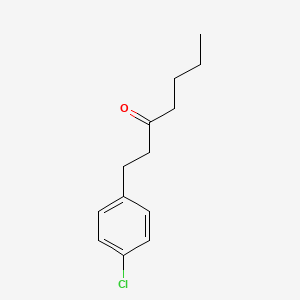
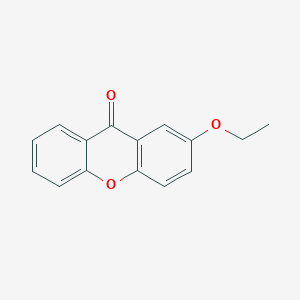

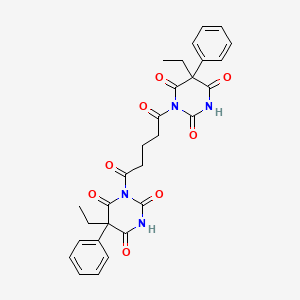
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
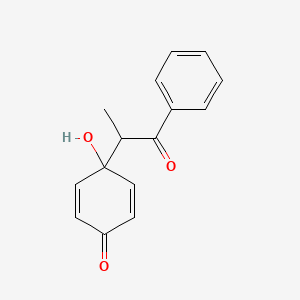


![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)

![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
